3-Bromotetrahydrofuran
Overview
Description
3-Bromotetrahydrofuran: is an organic compound with the molecular formula C₄H₇BrO . It is a brominated derivative of tetrahydrofuran, characterized by the presence of a bromine atom at the third position of the tetrahydrofuran ring. This compound is a colorless to yellow liquid and is used in various chemical synthesis processes due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromotetrahydrofuran can be synthesized through several methods, including:
Bromination of Tetrahydrofuran: This method involves the bromination of tetrahydrofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Cyclization of 3-Bromo-1,4-butanediol: Another method involves the cyclization of 3-bromo-1,4-butanediol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves the bromination of tetrahydrofuran due to its scalability and cost-effectiveness. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromotetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of substituted tetrahydrofuran derivatives.
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to tetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines are commonly used under basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted tetrahydrofuran derivatives.
Oxidation: Lactones or carboxylic acids.
Reduction: Tetrahydrofuran.
Scientific Research Applications
Chemistry: 3-Bromotetrahydrofuran is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of brominated compounds on biological systems and to develop new bioactive molecules .
Medicine: The compound is explored for its potential use in the synthesis of medicinally relevant molecules, including antiviral and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of 3-Bromotetrahydrofuran involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its chemical structure and reactivity.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A non-brominated analog used as a solvent and in chemical synthesis.
2-Bromotetrahydrofuran: A brominated derivative with the bromine atom at the second position.
3-Chlorotetrahydrofuran: A chlorinated analog with similar reactivity.
Uniqueness: 3-Bromotetrahydrofuran is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
3-bromooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIPXHYLXTEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513211 | |
Record name | 3-Bromooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-37-6 | |
Record name | 3-Bromooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromooxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 3-bromotetrahydrofuran?
A: this compound can be synthesized through various methods. One approach involves the bromination of 2-alkylidenetetrahydrofurans, which are readily accessible via one-pot [3+2] cyclization reactions. [] Another method utilizes the cyclization reaction of 3-(2-hydroxyethyl)vinyl-3-cephem with N-bromosuccinimide, leading to the formation of 3-(this compound-2-yl)-3-cephem. []
Q2: How does the bromination of tetrahydrofuran proceed?
A: Bromination of tetrahydrofuran with reagents like N-bromosuccinimide or bromine predominantly yields trans-2-(4'-bromobutoxy)-3-bromotetrahydrofuran. [] This suggests a reaction mechanism that involves ring-opening and subsequent bromination steps.
Q3: What are the potential applications of this compound in organic synthesis?
A: The bromine atom in this compound serves as a versatile handle for further functionalization. For instance, 2-alkylidene-1′-bromotetrahydrofurans readily undergo Suzuki and Heck reactions, enabling the introduction of aryl and alkenyl groups, respectively. [] Furthermore, 2-alkylidene-1′,3-dibromotetrahydrofurans participate in double-Suzuki reactions, offering access to diversely substituted tetrahydrofuran derivatives. []
Q4: Can this compound derivatives be used to synthesize other heterocycles?
A: Yes, 2-alkylidene-3-bromotetrahydrofurans can be transformed into functionalized furans. This is achieved through a sequence involving elimination of hydrogen bromide followed by aromatization. [] This strategy highlights the potential of this compound as a building block for accessing other valuable heterocyclic compounds.
Q5: Is there any information about the thermal stability of this compound derivatives?
A: Several research papers mention the thermal isomerization of 2-alkyl-3-bromotetrahydrofurans. [, , , , ] While specific details about the isomerization products and conditions are limited in the provided abstracts, this suggests that these compounds might undergo structural rearrangements upon heating.
Q6: Are there any studies on the structural characterization of this compound?
A: Research on the "Structure of Gaseous this compound" provides insights into its molecular geometry in the gas phase. [, ] While specific spectroscopic data isn't detailed in the abstracts, this suggests that techniques like microwave spectroscopy or electron diffraction might have been employed for structural elucidation.
Q7: Has this compound been used in the context of cephalosporin synthesis?
A: Yes, one study demonstrates the synthesis of cephalosporins incorporating a this compound moiety at the C-3 position. [] This example highlights the potential of using this compound derivatives as building blocks for medicinal chemistry applications.
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